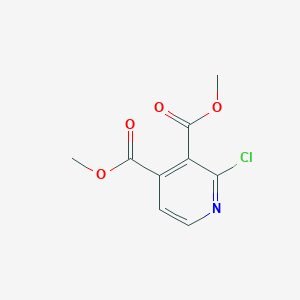

Dimethyl 2-chloropyridine-3,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

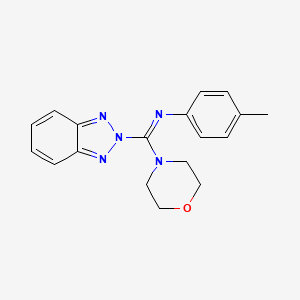

Vue d'ensemble

Description

Dimethyl 2-chloropyridine-3,4-dicarboxylate is an organic compound employed as an important intermediate in organic synthesis, agrochemicals, pharmaceuticals, and dyestuff fields . It is slightly soluble in water and is typically found as an off-white to yellow solid .

Synthesis Analysis

The synthesis of dimethyl 2-chloropyridine-3,4-dicarboxylate involves several steps. One method includes the reaction of 3,4-bis(methoxycarbonyl)pyridine-1-oxide with trichlorophosphate at 110°C, followed by column chromatography to isolate the title compound .Molecular Structure Analysis

The molecular formula of dimethyl 2-chloropyridine-3,4-dicarboxylate is C9H8ClNO4, with a molecular weight of 229.62 g/mol. Its chemical structure consists of a chloropyridine ring with two carboxylate groups and two methyl ester groups .Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Complexation and Molecular Recognition

Research demonstrates the capability of certain molecular structures to form complexes through hydrogen bonds and π-stacking interactions, highlighting the importance of microenvironments around carboxylic acid groups. These findings suggest applications in molecular recognition and the design of molecular sensors or catalysts (Zimmerman, Wu, & Zeng, 1991).

Hydrogen Bonding in Molecular Structures

Studies on acid-amide intermolecular hydrogen bonding reveal insights into the stability and formation of hydrogen-bonded dimers. This understanding can be applied in the design of novel drug molecules or materials with specific interaction properties (Wash, Maverick, Chiefari, & Lightner, 1997).

Photodimerization Reactions

Research on the photodimerization of pyridine derivatives provides valuable information on the reactivity and properties of these compounds when exposed to ultraviolet light. This knowledge could be used in the development of photoresponsive materials (Taylor & Kan, 1963).

Catalysis

The use of 4-(N,N-Dimethylamino)pyridine derivatives in catalysis, specifically for the acylation of inert alcohols, underscores the potential of pyridine derivatives in synthetic organic chemistry. This opens avenues for their use in green chemistry and industrial processes (Liu, Ma, Liu, & Wang, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 2-chloropyridine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-4-11-7(10)6(5)9(13)15-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIVPCNBMBAUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-chloropyridine-3,4-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2748599.png)

![2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2748604.png)

![4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2748607.png)

![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2748611.png)

![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)

![2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)